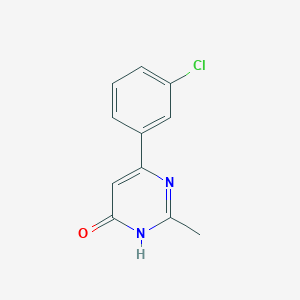

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol

Übersicht

Beschreibung

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Based on the available search results, here's a detailed overview of the applications of compounds related to "6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol":

Scientific Research Applications

6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol, a related compound, has applications in several scientific fields.

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Pyrimidine and pyridine derivatives, which share structural similarities, have demonstrated remarkable antibacterial, antifungal, and antiviral properties . The presence of additional heterocycles or organic groups like amino, hydroxy, and methoxy can enhance their biological activities .

Medicine: Research is ongoing to explore its use in drug development, particularly in treating various diseases. CB2 receptor agonists, for instance, have shown therapeutic potential in treating multiple sclerosis and cancer-induced bone pain .

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Anti-inflammatory Effects

Research suggests that pyrimidine derivatives, including 6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol, exhibit anti-inflammatory properties. These compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The anti-inflammatory action is believed to occur through the inhibition of COX enzymes, leading to reduced production of prostaglandin E2 (PGE2), a key mediator of inflammation. Electron-withdrawing groups like the chlorobenzyl moiety can enhance the inhibitory potential against these enzymes.

Antimicrobial and Antiviral Activities

Pyridine compounds, closely related to pyrimidines, have demonstrated antimicrobial and antiviral activities . These compounds, with various groups present in their molecules, have shown remarkable antibacterial, antifungal, and antiviral properties . The presence of additional heterocycles intensifies the therapeutic properties of antimicrobial and antiviral agents .

Anticancer Activity

Some synthesized trimethoxyphenyl thiazole pyrimidines have been biologically evaluated for in vitro anticancer activity . For example, compound 4b showed promising cytostatic activity against multiple cell lines and elicited a GI value of 86.28% against the NSCL cancer cell line HOP-92 at a 10 μM dose . Compounds 4a and 4h at 10 μM showed promising GI values of 40.87% and 46.14% against HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cell lines, respectively .

Other Applications

Wirkmechanismus

The mechanism of action of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol

- 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol

- 6-(3-Methylphenyl)-2-methylpyrimidin-4-ol

Uniqueness

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired .

Biologische Aktivität

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a chlorophenyl group and a hydroxyl group at the 4-position of the pyrimidine ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of methylpyridine have shown moderate to good antibacterial and antifungal activities against various strains. Notably, compounds with similar structural motifs have demonstrated effectiveness against Staphylococcus spp. and other pathogens .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | 16 | 32 | Antibacterial |

| Similar Pyrimidine Derivative | 8 | 16 | Antifungal |

| Other Methylpyridine Derivatives | 32 | 64 | Antibacterial |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In particular, studies have shown that this compound exhibits selective cytotoxicity towards cancer cells while maintaining lower toxicity levels in normal cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of the compound on HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cell lines. The results indicated an IC50 value of approximately for HeLa cells, suggesting a potent anticancer effect .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| HeLa | 53.02 | >10 |

| K562 | 45.00 | >8 |

| Normal Cells | >100 | - |

The mechanisms by which this compound exerts its biological activity are still under investigation. However, it is hypothesized that the presence of the hydroxyl group enhances its interaction with biological targets, potentially influencing gene expression related to cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural components. Modifications in the substituents on the pyrimidine ring can lead to variations in potency and selectivity. For instance, the introduction of different halogens or functional groups may enhance or reduce activity against specific targets .

Table 3: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases cytotoxicity |

| Chlorophenyl Group | Enhances antibacterial properties |

| Methyl Group | Modulates lipophilicity |

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBVOVKHWVOQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.